Xantholipin B Exhibits 3- to 10-Fold Greater Cytotoxicity Than Xantholipin Across Five Human Cancer Cell Lines
In a direct head-to-head MTT assay comparison across five human cancer cell lines (KB, HL-60, BGC-803, A549, MCF-7), xantholipin B (compound 1) demonstrated 3- to 10-fold greater cytotoxicity than xantholipin (compound 2). Specifically, the KB cell line showed an ~11-fold potency advantage for xantholipin B, while BGC-803, A549, and MCF-7 lines displayed ~3–6-fold higher activity [1]. Xantholipin B IC₅₀ values were 0.037 μg/mL (KB), 0.009 μg/mL (HL-60), 0.03 μg/mL (BGC-803), 0.08 μg/mL (A549), and 0.09 μg/mL (MCF-7) [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | Xantholipin B: KB 0.037 μg/mL, HL-60 0.009 μg/mL, BGC-803 0.03 μg/mL, A549 0.08 μg/mL, MCF-7 0.09 μg/mL [2] |
| Comparator Or Baseline | Xantholipin: 3- to 10-fold higher IC₅₀ values (KB ~11-fold higher IC₅₀; BGC-803, A549, MCF-7 ~3–6-fold higher IC₅₀) [1] |
| Quantified Difference | 3- to 10-fold overall; ~11-fold for KB; ~3–6-fold for BGC-803, A549, MCF-7 |
| Conditions | MTT assay; 48 h incubation; cell lines KB (oral squamous carcinoma), HL-60 (myelogenous leukemia), BGC-803 (gastric carcinoma), A549 (non-small-cell lung carcinoma), MCF-7 (breast carcinoma) |
Why This Matters
Procurement must distinguish xantholipin from xantholipin B, as the latter's 3- to 11-fold greater potency across multiple cancer histotypes represents a non-interchangeable activity difference with direct implications for anticancer lead selection and SAR studies.
- [1] Wu S, Huang T, Xie D, Wo J, Wang X, Deng Z, Lin S. Xantholipin B produced by the stnR inactivation mutant Streptomyces flocculus CGMCC 4.1223 WJN-1. J Antibiot (Tokyo). 2017;70(1):90-95. doi:10.1038/ja.2016.60. View Source
- [2] CN105237544 — 黄脂菌素b及其制备方法和用途 [Xantholipin B and its production and use]. Chinese Patent CN105237544A, filed 2015-10-10. View Source
